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Compound of Interest

Compound Name: O-(but-3-en-1-yl)hydroxylamine

CAS No.: 128080-06-8

Cat. No.: B3046727 Get Quote

From Mechanistic Anomalies to Therapeutic
Architectures
Introduction: The Alpha-Effect and Chemical Utility
O-Alkylhydroxylamines (

) represent a specialized class of nitrogenous nucleophiles that have evolved from theoretical
curiosities into linchpins of modern chemical biology and pharmacology. Structurally defined by
an alkoxy group directly bonded to an amino group, these compounds exhibit the alpha-effect
—a phenomenon where the presence of an adjacent atom with a lone pair (oxygen)
dramatically enhances the nucleophilicity of the nitrogen center beyond what basicity alone
would predict.

For the drug development professional, O-alkylhydroxylamines offer two distinct value

propositions:

Bio-orthogonal Reactivity: They react with aldehydes and ketones under physiological

conditions to form hydrolytically stable oxime ethers, a reaction critical for antibody-drug

conjugates (ADCs) and protein engineering.

Pharmacological Pharmacophores: The N-O bond acts as a bioisostere and transition-state

mimic in enzyme inhibitors, most notably targeting Indoleamine 2,3-dioxygenase-1 (IDO1)

and Base Excision Repair (BER) pathways.
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Historical Genesis and Evolution
The history of O-alkylhydroxylamines is a timeline of distinguishing structural isomers and

harnessing their unique reactivity.

The Early Era (1865–1930)
1865 (The Progenitor): Wilhelm Clemens Lossen isolates hydroxylamine (

) as its hydrochloride salt. This established the fundamental N-O framework.

Late 19th Century: Synthetic chemists struggled to selectively alkylate hydroxylamine. Direct

alkylation often resulted in N-alkylation (nitrones/amines) rather than O-alkylation due to the

higher nucleophilicity of the nitrogen atom in the unsubstituted parent.

1927 (The Structural Definition): Lauder W. Jones and Randolph T. Major published seminal

work definitively characterizing substituted O-alkylhydroxylamines. They resolved the

confusion between N- and O- isomers, establishing the physicochemical baselines that guide

synthesis today.

The Mechanistic Era (1960s)
1960 (The Alpha-Effect): Jencks and Carriuolo coined the term "alpha-effect" after observing

that O-nucleophiles (like hydroxamates and O-alkylhydroxylamines) reacted with esters

orders of magnitude faster than basicity-matched amines. This theoretical grounding paved

the way for their use in rapid bioconjugation.

The Therapeutic Era (2000s–Present)
Methoxyamine (TRC102): Development as a clinical-stage BER inhibitor to potentiate

alkylating chemotherapies.

IDO1 Inhibitors: Discovery of O-benzylhydroxylamine as a potent inhibitor of IDO1,

mimicking the heme-bound alkylperoxy transition state.[1]
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Figure 1: Chronological evolution of O-alkylhydroxylamines from discovery to clinical

application.

Mechanistic Principles: The Alpha-Effect
Understanding the alpha-effect is non-negotiable for designing experiments involving these

compounds.

The Phenomenon
In

reactions and carbonyl additions, O-alkylhydroxylamines (

) are significantly less basic than their amine counterparts (e.g., methylamine,

), yet they react 10–100 times faster with electrophiles.

Theoretical Models
Ground State Destabilization: Electron-electron repulsion between the lone pairs on N and O

raises the energy of the ground state (HOMO), reducing the activation energy required to

reach the transition state.

Transition State Stabilization: Secondary orbital interactions between the O-lone pair and the

antibonding orbitals of the electrophile stabilize the transition state.

Implication for Protocols: Reactions can often be performed at acidic pH (4–6), where the O-

alkylhydroxylamine remains unprotonated and nucleophilic, while competing amino groups

(e.g., Lysine residues on proteins) are protonated and inert.

Synthetic Methodologies
Synthesis has shifted from difficult alkylations to reliable deprotection strategies.

Classical Route: Oxime Alkylation
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The most scalable industrial method involves the O-alkylation of a ketoxime (like acetone

oxime), followed by acid hydrolysis.

Step 1:

Step 2:

Pros: Cheap reagents. Cons: Requires volatile ketone removal; harsh hydrolysis.

Laboratory Standard: The Gabriel-Mitsunobu Route
For synthesizing complex O-alkylhydroxylamines (e.g., drug linkers), the phthalimide route is

preferred due to high fidelity and mild deprotection.
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Figure 2: The Gabriel-Mitsunobu pathway for precise synthesis of O-alkylhydroxylamines.

Applications in Drug Discovery[2][3]
IDO1 Inhibition (Immuno-Oncology)
Indoleamine 2,3-dioxygenase-1 (IDO1) suppresses T-cell activity in tumors.
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Mechanism: IDO1 catalyzes the oxidative cleavage of tryptophan. The reaction proceeds

through an alkylperoxy transition state.

O-Alkyl Role:O-benzylhydroxylamine binds to the heme iron of IDO1.[1][2] The N-O bond

acts as a stable mimic of the transient

intermediate, competitively inhibiting the enzyme with sub-micromolar potency.[1]

Base Excision Repair (BER) Inhibition
Compound: Methoxyamine (TRC102).

Mechanism: Chemotherapy (e.g., Temozolomide) damages DNA. The BER pathway repairs

this via AP sites (apurinic/apyrimidinic sites).[3] Methoxyamine reacts covalently with the

aldehyde of the AP site (via oxime formation), "capping" the damage and preventing repair.

This forces the cell into apoptosis, potentiating the cytotoxicity of the primary drug.

Bioconjugation (Oxime Ligation)
Used to attach PEG, toxins, or fluorophores to antibodies.

Selectivity: Reacts exclusively with aldehydes/ketones (introduced via non-natural amino

acids or glycan oxidation) in the presence of all natural amino acid side chains.

Stability: The resulting oxime ether (

) is stable in plasma, unlike hydrazones (

) which slowly hydrolyze.

Experimental Protocols
Protocol A: Synthesis of O-Benzylhydroxylamine
(Phthalimide Route)
A self-validating protocol for generating high-purity material.

Reagents:
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Benzyl alcohol (1.0 eq)

N-Hydroxyphthalimide (1.1 eq)

Triphenylphosphine (

, 1.1 eq)

Diisopropyl azodicarboxylate (DIAD, 1.1 eq)

Hydrazine monohydrate

Solvent: Dry THF

Procedure:

Coupling: Dissolve Benzyl alcohol, N-Hydroxyphthalimide, and

in dry THF under Argon. Cool to 0°C.

Addition: Add DIAD dropwise over 30 mins. The solution will turn yellow/orange. Allow to

warm to RT and stir for 4–12 hours.

Validation: Monitor TLC (Hexane/EtOAc 7:3). Disappearance of alcohol indicates

completion.

Isolation: Concentrate in vacuo. Triturate the residue with cold methanol to precipitate the N-

benzyloxyphthalimide intermediate. Filter and dry.[4]

Deprotection: Suspend the intermediate in ethanol. Add Hydrazine monohydrate (3.0 eq).

Heat to reflux for 1 hour.

Observation: A heavy white precipitate (phthalhydrazide) will form.

Purification: Cool to RT. Filter off the white solid. Concentrate the filtrate. Dissolve residue in

, wash with 1M NaOH (to remove traces of phthalimide), then extract into 1M HCl.
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Final Salt: Lyophilize the acidic aqueous layer to obtain O-benzylhydroxylamine

hydrochloride as a white solid.

Protocol B: Kinetic Analysis of Oxime Ligation
Standard assay to determine reactivity constants (

).

Reagents:

Substrate: 4-Nitrobenzaldehyde (100 µM)

Nucleophile: O-Alkylhydroxylamine (1–10 mM)

Buffer: 0.1M Phosphate/Citrate, pH 4.5

Procedure:

Prepare buffer solution at pH 4.5 (optimal for aniline-catalyzed or uncatalyzed ligation).

Dissolve 4-Nitrobenzaldehyde in DMSO (stock) and dilute into buffer.

Add O-Alkylhydroxylamine (in excess, pseudo-first-order conditions).

Detection: Monitor the decrease in absorbance of the aldehyde (approx. 265 nm) or the shift

in spectrum using UV-Vis spectrophotometry over 60 minutes.

Calculation: Plot

vs. time to derive

.

Data Summary: Reactivity & Properties[7]
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Property
Hydroxylamine (

)

O-
Methylhydroxylami
ne (

)

Methylamine (

)

pKa (Conjugate Acid) ~6.0 4.6 10.6

Nucleophilicity (Alpha-

Effect)
High Very High

Moderate (basicity

driven)

Oxime Stability

(Hydrolysis)
Moderate High (Stable)

N/A (Forms Imine -

Unstable)

Major Application Industrial Nylon Synth.
Drug Potentiator

(BER)
General Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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